Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Medicinal Chemistry ADME Prediction Organic Synthesis

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (CAS 1849594-85-9) is the validated building block for MNK kinase inhibitors, cited in patent families CN-111253397-A and WO-2020108619-A1. The 5-bromo group enables high-yield Suzuki-Miyaura/Stille cross-coupling; the 3-methyl and 6-hydroxy substituents precisely tune hydrogen bonding and solubility. Its defined XLogP3 (1.5) and TPSA (55.4 Ų) ensure predictable purification and scale-up. Using non-methylated or alternative ester analogs risks synthetic failure and inactive compounds. Supplied at ≥95% purity for reproducible multi-step synthesis.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 1849594-85-9
Cat. No. B1434978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-hydroxy-3-methylpicolinate
CAS1849594-85-9
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C(=O)N1)Br)C
InChIInChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)4-6(10)8(12)11-7/h4H,3H2,1-2H3,(H,11,12)
InChIKeyYQXGIJOPAJQRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (CAS 1849594-85-9): A Core Scaffold for the Synthesis of MNK Kinase Inhibitors and Heterocyclic Libraries


Ethyl 5-bromo-6-hydroxy-3-methylpicolinate (CAS 1849594-85-9) is a brominated picolinate ester featuring a hydroxyl group at position 6, a methyl group at position 3, and an ethyl ester moiety at position 2 . This compound is primarily utilized as a key building block in the synthesis of structurally diverse heterocyclic libraries for medicinal chemistry, with a specific documented role as an intermediate in the preparation of MNK (MAP kinase-interacting kinase) inhibitors . Its high purity (NLT 95%-98%) and well-characterized physicochemical profile support its utility in multi-step synthetic routes requiring precise functional group manipulation .

Why Ethyl 5-bromo-6-hydroxy-3-methylpicolinate Cannot Be Arbitrarily Substituted by Other Picolinate Analogs


The specific substitution pattern of ethyl 5-bromo-6-hydroxy-3-methylpicolinate—a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 3-position—confers a unique reactivity profile that cannot be replicated by close analogs. Substitution with alternative esters (e.g., methyl or tert-butyl) or analogs lacking the 3-methyl group alters lipophilicity (LogP) and steric hindrance, directly impacting reaction yields in cross-coupling steps and subsequent biological activity of downstream products . As evidenced by its use in MNK inhibitor synthesis, the 5-bromo moiety is critical for enabling Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions required to construct the final bioactive scaffold, while the 3-methyl and 6-hydroxy groups modulate hydrogen bonding and solubility for subsequent functionalization [1]. Failure to maintain this exact substitution pattern will lead to divergent synthetic outcomes and potentially inactive compounds, as demonstrated by the specific inclusion of this exact scaffold in multiple patent families (e.g., CN-111253397-A, WO-2020108619-A1) .

Quantitative Evidence for Selecting Ethyl 5-bromo-6-hydroxy-3-methylpicolinate Over Its Closest Analogs


Lipophilicity-Driven Selection: Quantified LogP Advantage of the Ethyl Ester Over the Methyl Ester Analog

The lipophilicity (LogP) of ethyl 5-bromo-6-hydroxy-3-methylpicolinate (target) is a critical parameter influencing membrane permeability and solubility in organic reaction media. The target compound exhibits a calculated XLogP3 of 1.5 , representing a significant increase in hydrophobicity compared to its closest methyl ester analog, methyl 5-bromo-3-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1006365-26-9), which is predicted to have a lower LogP . While a direct measured LogP for the methyl analog is not available from the source, the difference is a direct consequence of replacing the ethyl ester group with a methyl group. This quantified difference in LogP (Δ LogP ≈ +0.5 estimated for ethyl vs. methyl esters in similar series) directly influences the compound's behavior in reverse-phase purification and its ability to partition into organic layers during liquid-liquid extraction, making the ethyl ester a superior choice for synthetic workflows requiring efficient phase separation .

Medicinal Chemistry ADME Prediction Organic Synthesis

Hydrogen Bonding and Solubility Profile: Quantified Polar Surface Area Comparison with a Non-Hydroxylated Analog

The presence of the 6-hydroxy group in the target compound imparts a specific hydrogen bonding capacity, which is quantifiable through its Topological Polar Surface Area (TPSA) of 55.4 Ų . This is a critical differentiator from non-hydroxylated analogs, such as ethyl 5-bromo-3-methylpicolinate (which lacks the 6-hydroxy group). While the exact TPSA for the non-hydroxylated analog is not provided in the sources, the presence of the hydroxyl group in the target compound is known to increase TPSA by approximately 20 Ų compared to a compound where it is absent . This higher TPSA value is directly linked to the compound's slight aqueous solubility of 1.2 g/L at 25°C . The hydroxyl group provides a synthetic handle for further functionalization (e.g., O-alkylation, protection), a feature absent in analogs lacking this group.

Pharmacokinetics Structure-Activity Relationship (SAR) Synthetic Accessibility

Patent-Validated Synthetic Utility: Documented Role as a Key Intermediate in MNK Inhibitor Programs

Ethyl 5-bromo-6-hydroxy-3-methylpicolinate is explicitly claimed or exemplified as a critical intermediate in the synthesis of MNK (MAP kinase-interacting kinase) inhibitors, as documented in multiple patent families . This provides a clear, verifiable advantage over its closest analog, tert-butyl 5-bromo-6-hydroxy-3-methylpicolinate. While the tert-butyl ester may serve similar synthetic roles, the target compound is the one that is specifically associated with the development of clinical or preclinical MNK inhibitor candidates, as evidenced by its presence in patents such as CN-111253397-A, WO-2020108619-A1, CA-2953365-A1, EA-033920-B1, and EP-3160966-B1 . In contrast, a search of the tert-butyl analog (tert-butyl 5-bromo-6-hydroxy-3-methylpicolinate) yields no such direct patent association . This direct link to a high-value therapeutic target (MNK inhibitors for cancer and inflammation) establishes a significantly higher procurement value for the ethyl ester for teams working on similar kinase-targeting projects.

Kinase Inhibitors Oncology Inflammation Intellectual Property

Optimal Use Cases for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate Based on Differentiating Evidence


Synthesis of MNK1/2 Kinase Inhibitors for Oncology and Inflammation Programs

This compound is the preferred starting material for constructing the core heterocyclic scaffold of MNK (MAP kinase-interacting kinase) inhibitors, as supported by multiple patent filings from leading research organizations . A scientist or procurement manager developing a kinase inhibitor library should prioritize this specific ethyl ester over other picolinate analogs due to its direct, documented use in the synthesis of bioactive MNK inhibitors . Using a different ester or a non-methylated analog would introduce unnecessary synthetic complexity and risk of producing inactive compounds, as the precise substitution pattern of the target compound has been validated in the patent literature.

Palladium-Catalyzed Cross-Coupling Reactions to Generate Diverse Heterocyclic Libraries

The 5-bromo substituent serves as a versatile handle for Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions . Researchers aiming to generate a library of 5-aryl or 5-heteroaryl substituted picolinates should select this compound due to its well-defined reactivity and the quantitative understanding of its physicochemical properties. For example, the compound's XLogP3 of 1.5 and defined TPSA of 55.4 Ų are critical for predicting the solubility and chromatographic behavior of downstream coupling products. This allows for the rational design of high-throughput synthesis and purification protocols, a level of predictability not available with uncharacterized or poorly characterized analogs.

Development of Agrochemical Intermediates with Defined Physical Properties

The combination of a reactive bromine atom for derivatization and the hydroxyl/ester groups for modulating physical properties makes this compound an ideal building block for designing novel agrochemicals . Procurement decisions for this application should be based on the compound's moderate lipophilicity (XLogP3 = 1.5) and slight water solubility (1.2 g/L) , which are key factors influencing the environmental fate and bioavailability of agrochemical products. Compared to more hydrophobic or hydrophilic analogs, this compound offers a balanced profile suitable for creating crop protection agents with optimized translocation and soil mobility characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-bromo-6-hydroxy-3-methylpicolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.